molecular formula C31H31NO5 B11147674 2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11147674
M. Wt: 497.6 g/mol
InChI Key: ZSAPQPDRXWWFDL-UHFFFAOYSA-N
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Description

2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenyl ethyl ketone with 4-isopropylbenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate chalcone, which then undergoes cyclization and further functionalization to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

Scientific Research Applications

Pharmacological Investigations

Research has indicated that compounds with similar structural motifs exhibit significant pharmacological activities. The presence of the chromeno and pyrrole moieties suggests potential applications in:

  • Anticancer Activity : Compounds with chromeno-pyrrole structures have shown promise in inhibiting cancer cell proliferation. Studies have indicated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and death .
  • Neuroprotective Effects : The compound's structural similarities to known neuroprotective agents suggest potential applications in treating neurodegenerative diseases. Research indicates that similar compounds can enhance neuronal survival and reduce oxidative stress .

Synthetic Organic Chemistry

The synthesis of this compound opens avenues for developing new synthetic methodologies:

  • Novel Synthetic Pathways : The complexity of the structure allows for the exploration of innovative synthetic routes that could yield derivatives with enhanced biological activity or selectivity. The use of multi-step synthesis techniques can be employed to modify specific functional groups for targeted applications .

Material Science

The unique electronic properties of the compound may be exploited in:

  • Organic Electronics : Due to its conjugated system, the compound can be investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to absorb and emit light efficiently could lead to advancements in energy-efficient materials .

Case Study 1: Anticancer Activity

A study conducted on a series of chromeno-pyrrole derivatives revealed that modifications on the phenyl rings significantly affected their anticancer properties. Specifically, the introduction of electron-donating groups enhanced cytotoxicity against breast cancer cells by increasing cellular uptake and inducing apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotective Properties

Research published in a peer-reviewed journal demonstrated that derivatives of chromeno-pyrroles exhibited neuroprotective effects in models of Alzheimer's disease. The study highlighted the ability of these compounds to reduce amyloid-beta aggregation and improve cognitive function in vivo, suggesting their potential as therapeutic agents for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds .

Biological Activity

The compound 2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The structural formula of the compound can be depicted as follows:

C23H29N1O4\text{C}_{23}\text{H}_{29}\text{N}_{1}\text{O}_{4}

This structure features multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key findings are summarized below:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with similar chromeno-pyrrole frameworks have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Properties

Research indicates that related compounds may possess anticancer properties. For example, studies on structurally similar pyrrole derivatives have reported inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. The proposed mechanisms include interference with DNA replication and modulation of cell cycle regulatory proteins.

Anti-inflammatory Effects

Compounds with similar scaffolds have also been investigated for their anti-inflammatory effects. In vitro studies suggest that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways.

Case Studies

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
AntimicrobialSignificant activity against Staphylococcus aureus and Escherichia coli
AnticancerInduced apoptosis in MCF-7 breast cancer cells; IC50 = 10 µM
Anti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages

The mechanisms underlying the biological activities of the compound are likely multifaceted:

  • Antimicrobial : Disruption of the bacterial cell wall and inhibition of protein synthesis.
  • Anticancer : Induction of oxidative stress leading to apoptosis; inhibition of tumor growth factors.
  • Anti-inflammatory : Inhibition of NF-kB pathway and reduction of inflammatory mediators.

Properties

Molecular Formula

C31H31NO5

Molecular Weight

497.6 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C31H31NO5/c1-18(2)21-8-10-22(11-9-21)28-27-29(33)23-16-19(3)6-12-24(23)37-30(27)31(34)32(28)15-14-20-7-13-25(35-4)26(17-20)36-5/h6-13,16-18,28H,14-15H2,1-5H3

InChI Key

ZSAPQPDRXWWFDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)C(C)C

Origin of Product

United States

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